2-(Chloromethyl)pyridine hydrochloride
Overview
Description
2-(Chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . This compound is known for its role as an alkylating agent and serves as a precursor to pyridine-containing ligands .
Scientific Research Applications
2-(Chloromethyl)pyridine hydrochloride has several applications in scientific research:
Mechanism of Action
Target of Action
2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is primarily used as a reagent in chemical reactions .
Mode of Action
As an alkylating agent , this compound can donate a methyl group to other molecules in a reaction. This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . In this case, the compound plays a role in the formation of the contrast agent, which can then interact with biochemical pathways involving zinc ions.
Pharmacokinetics
Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . The product of this reaction would have properties and actions distinct from the original this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . Additionally, it needs to be stored away from fire sources and oxidizing agents, and in a dry, ventilated place .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through alkylation, which involves the transfer of an alkyl group to a substrate. This compound is known to react with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. These interactions can lead to modifications in the structure and function of the biomolecules, affecting their activity and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key cellular components through alkylation. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of DNA by this compound can lead to mutations and disruptions in gene expression, potentially causing cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, forming covalent bonds that alter the structure and function of the target molecules. This can result in enzyme inhibition or activation, changes in gene expression, and disruptions in cellular processes. The alkylation of DNA by this compound, for example, can lead to the formation of DNA adducts, which interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it can degrade, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained alterations in cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while at higher doses, it can be toxic. Studies have shown that high doses of this compound can lead to severe cytotoxicity, organ damage, and even mortality in animal models. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties and effects. Understanding the metabolic pathways of this compound is essential for predicting its behavior and potential toxicity in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects. For example, its accumulation in the nucleus can enhance its interaction with DNA, leading to more pronounced genetic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for instance, allows it to interact directly with DNA and other nuclear components, affecting gene expression and cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:
Oxidation of 2-methylpyridine: 2-methylpyridine reacts with hydrogen peroxide in the presence of acetic acid to form N-oxide 2-methylpyridine.
Formation of 2-pyridylcarbinol acetate: N-oxide 2-methylpyridine reacts with glacial acetic acid to produce 2-pyridylcarbinol acetate.
Hydrolysis to 2-pyridinemethanol: 2-pyridylcarbinol acetate is hydrolyzed to obtain 2-pyridinemethanol.
Chlorination: 2-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, 2-methylpyridine is mixed with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C until the reaction is complete. The product is then distilled and reacted with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Alkylation Reactions: It is used as a reagent in base-catalyzed alkylation reactions, such as the alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Alkylation: The compound is used in the presence of a base, such as sodium hydride, in dimethylformamide.
Major Products:
Pyridine Derivatives: The substitution reactions yield various pyridine derivatives depending on the nucleophile used.
Alkylated Calixarenes: The alkylation reactions produce alkylated calixarenes, which are useful in host-guest chemistry.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)pyridine hydrochloride: An isomer with the chloromethyl group at the 3-position.
4-(Chloromethyl)pyridine hydrochloride: An isomer with the chloromethyl group at the 4-position.
Uniqueness: 2-(Chloromethyl)pyridine hydrochloride is unique due to its specific position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable reagent in organic synthesis and functionalization reactions .
Properties
CAS No. |
6959-47-3 |
---|---|
Molecular Formula |
C6H7Cl2N |
Molecular Weight |
164.03 g/mol |
IUPAC Name |
2-(chloromethyl)pyridine;hydron;chloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |
InChI Key |
JPMRGPPMXHGKRO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCl.Cl |
Canonical SMILES |
[H+].C1=CC=NC(=C1)CCl.[Cl-] |
melting_point |
257 to 261 °F (NTP, 1992) 166-173 °C |
6959-47-3 110656-58-1 |
|
physical_description |
2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992) |
Pictograms |
Corrosive; Irritant |
Related CAS |
4377-33-7 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyms |
2-chloromethylpyridine 2-chloromethylpyridine hydrochloride 2-CMP |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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